

Atto 390 Maleimide: Application Notes and Protocols for Flow Cytometry

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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

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This document provides detailed application notes and protocols for the use of **Atto 390 maleimide** in flow cytometry. Atto 390 is a fluorescent label with a coumarin-based structure, offering a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a valuable tool for multicolor flow cytometry analysis.

Introduction to Atto 390 Maleimide

Atto 390 is a hydrophilic dye that can be efficiently excited by the violet laser (405 nm) commonly found on modern flow cytometers. Its maleimide reactive group allows for the covalent labeling of biomolecules containing free thiol groups, such as cysteine residues in proteins and antibodies. This specific conjugation chemistry enables the targeted labeling of molecules for subsequent detection and analysis.

Key Features and Applications in Flow Cytometry

Atto 390 maleimide is well-suited for a variety of flow cytometry applications due to its favorable spectral properties.

Key Features:

- **Excitation by the Violet Laser:** Efficiently excited by the 405 nm laser line, allowing for its inclusion in multicolor panels with minimal spectral overlap with fluorophores excited by other

lasers (e.g., blue, yellow-green, and red lasers).

- **High Quantum Yield:** Exhibits a high fluorescence quantum yield of 90%, contributing to bright signals and improved detection of target molecules.[\[1\]](#)[\[2\]](#)
- **Large Stokes Shift:** With an excitation maximum at 390 nm and an emission maximum at 476 nm, it has a significant Stokes shift, which helps to minimize self-quenching and improves signal-to-noise ratios.[\[1\]](#)[\[2\]](#)
- **Good Photostability:** Demonstrates good resistance to photobleaching, which is crucial for experiments requiring extended data acquisition times or cell sorting.[\[1\]](#)
- **Covalent and Specific Labeling:** The maleimide group reacts specifically with free sulfhydryl groups to form stable thioether bonds, ensuring a robust and specific attachment to the target molecule.

Primary Applications:

- **Immunophenotyping:** Labeling of primary or secondary antibodies for the identification and quantification of cell surface and intracellular antigens.
- **Cell Viability and Proliferation Assays:** Can be used to label specific cellular components to monitor cell health and division.
- **Detection of Intracellular Proteins:** Suitable for staining intracellular targets such as cytokines, chemokines, and transcription factors after cell fixation and permeabilization.

Data Presentation

Photophysical and Chemical Properties of Atto 390 Maleimide

Property	Value	Reference
Excitation Maximum (λ_{ex})	390 nm	
Emission Maximum (λ_{em})	476 nm	
Molar Extinction Coefficient (ϵ)	24,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.90	
Molecular Weight	465.55 g/mol	
Reactive Group	Maleimide	
Recommended Solvent	DMSO or DMF	

Illustrative Flow Cytometry Performance Data

The following table provides representative data on the performance of Atto 390 in flow cytometry. These values are illustrative and can vary depending on the instrument, experimental conditions, and the specific antibody-antigen system.

Parameter	Atto 390	Pacific Blue™
Excitation Laser	Violet (405 nm)	Violet (405 nm)
Emission Filter	450/50 BP	450/50 BP
Illustrative Staining Index*	Bright	Bright
Relative Brightness	High	High
Photostability	Good	Moderate

*Staining Index is a measure of the ability to resolve a positive population from a negative population and is calculated as $(MFI_{positive} - MFI_{negative}) / (2 * SD_{negative})$. Higher values indicate better resolution.

Experimental Protocols

Protocol 1: Conjugation of Atto 390 Maleimide to an Antibody

This protocol describes the general procedure for labeling an antibody with **Atto 390 maleimide**. The optimal dye-to-antibody ratio should be determined empirically for each antibody.

Materials:

- Antibody (to be labeled)
- **Atto 390 maleimide**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Reagent (e.g., L-cysteine or 2-mercaptoethanol)
- Purification column (e.g., Sephadex G-25) or dialysis equipment
- Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.
 - If the antibody has no free thiol groups, it may be necessary to partially reduce the disulfide bonds. Add a 10-20 fold molar excess of DTT or TCEP to the antibody solution. Incubate for 30-60 minutes at room temperature.
 - Remove the excess reducing agent using a desalting column or dialysis against the Reaction Buffer.

- Dye Preparation:
 - Immediately before use, dissolve **Atto 390 maleimide** in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the dissolved **Atto 390 maleimide** to the antibody solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to stop the labeling reaction by reacting with any excess maleimide.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against the Storage Buffer.
- Determination of Degree of Labeling (DOL):
 - The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).
- Storage:
 - Store the purified Atto 390-antibody conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

Materials:

- Atto 390-conjugated antibody
- Cells in suspension (e.g., PBMCs, cultured cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- (Optional) Fc block to prevent non-specific binding
- (Optional) Viability dye

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional):
 - Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to reduce non-specific antibody binding.
- Staining:
 - Add the predetermined optimal concentration of the Atto 390-conjugated antibody to the cell suspension.
 - Incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Washing:
 - Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
- Resuspension:
 - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

- Data Acquisition:
 - Analyze the stained cells on a flow cytometer equipped with a violet laser (405 nm) and an appropriate emission filter for Atto 390 (e.g., 450/50 nm bandpass filter).

Protocol 3: Intracellular Staining for Flow Cytometry

Materials:

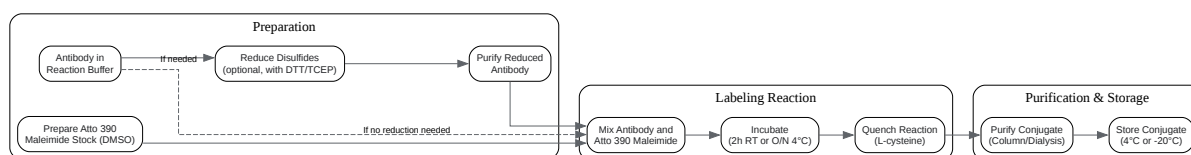
- Atto 390-conjugated antibody
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% saponin or 0.5% Triton X-100)
- Flow Cytometry Staining Buffer

Procedure:

- Cell Surface Staining (if required):
 - Perform cell surface staining as described in Protocol 2 before fixation and permeabilization.
- Fixation:
 - After the final wash of the surface staining, resuspend the cells in 100 μ L of Flow Cytometry Staining Buffer.
 - Add 100 μ L of Fixation Buffer and incubate for 15-20 minutes at room temperature, protected from light.
- Washing after Fixation:
 - Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.
- Permeabilization and Intracellular Staining:
 - Resuspend the fixed cells in 100 μ L of Permeabilization Buffer.

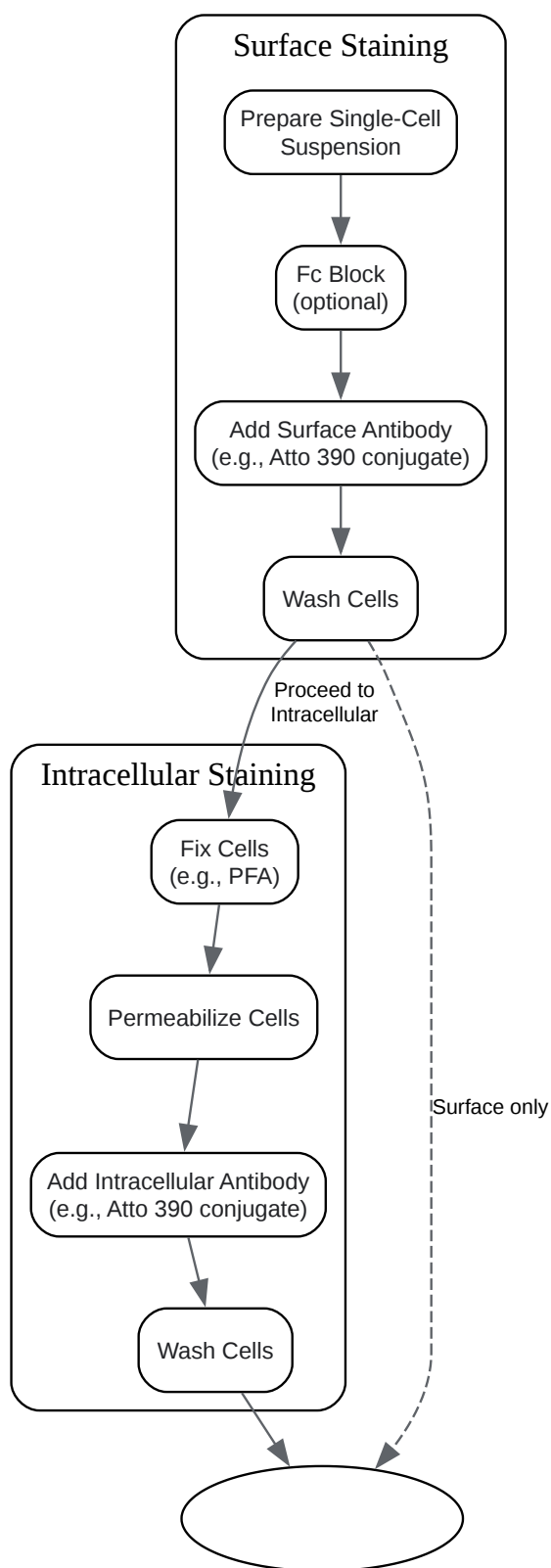
- Add the optimal concentration of the Atto 390-conjugated antibody for intracellular targets.
- Incubate for 30-45 minutes at room temperature, protected from light.
- Washing after Intracellular Staining:
 - Wash the cells twice with 1-2 mL of Permeabilization Buffer.
- Resuspension and Analysis:
 - Resuspend the cells in Flow Cytometry Staining Buffer for analysis on the flow cytometer.

Mandatory Visualizations



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Caption: Workflow for conjugating **Atto 390 maleimide** to an antibody.



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Caption: Workflow for cell surface and intracellular staining for flow cytometry.

Conclusion

Atto 390 maleimide is a versatile and bright fluorescent dye for flow cytometry, compatible with the violet laser. Its specific reactivity with thiol groups allows for the targeted labeling of proteins and antibodies for various applications, including immunophenotyping and the detection of intracellular antigens. The provided protocols offer a starting point for the successful implementation of Atto 390 in your flow cytometry experiments. Optimization of labeling and staining conditions is recommended to achieve the best results for your specific application.

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References

- 1. ATTO 390 maleimide, 5mg | Products | Leica Microsystems [[leica-microsystems.com](https://www.leica-microsystems.com)]
- 2. ATTO-TEC GmbH - ATTO 390 [[atto-tec.com](https://www.atto-tec.com)]
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